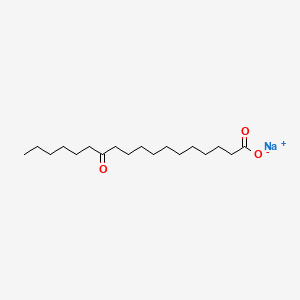

12-Ketostearic Acid Sodium Salt

Description

BenchChem offers high-quality 12-Ketostearic Acid Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-Ketostearic Acid Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;12-oxooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2-16H2,1H3,(H,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBVTXHXLAVTST-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CCCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675987 | |

| Record name | Sodium 12-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73536-57-9 | |

| Record name | Sodium 12-oxooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Application Scientist’s Guide to 12-Ketostearic Acid Sodium Salt: Biophysics, Pharmacology, and Conjugation Workflows

Executive Summary

12-Ketostearic Acid Sodium Salt (Sodium 12-oxooctadecanoate) is a highly specialized 18-carbon saturated fatty acid derivative. Characterized by a ketone functional group at the C12 position and a terminal sodium carboxylate, it serves a dual function in advanced biochemical research. It acts as a highly reliable 1[1] for biophysical assays and operates as a potent pharmacological modulator. This whitepaper provides a comprehensive, field-tested guide to its chemical properties, biophysical behavior, and experimental handling.

Physicochemical Profiling

Understanding the physical properties of 12-Ketostearic Acid Sodium Salt is the first step in optimizing its use in aqueous and lipid environments. The C12 ketone disrupts the uniform hydrophobicity of the stearic acid tail, creating a localized dipole. Furthermore, the sodium salt form significantly enhances aqueous solubility compared to the free acid, facilitating its use in biological buffers without requiring harsh organic solvents.

Table 1: Quantitative Chemical Properties

| Property | Value |

| Chemical Name | 12-Ketostearic Acid Sodium Salt |

| Synonyms | Sodium 12-oxooctadecanoate, 12-Oxostearic Acid Sodium Salt |

| CAS Number | 73536-57-9 |

| Molecular Formula | C18H33NaO3 |

| Molecular Weight | 320.44 g/mol |

| Melting Point | >115°C (Decomposes) |

| Storage Temperature | -20°C to 4°C |

Data compiled from authoritative reagent specifications 2, 3.

Membrane Biophysics & Spin Labeling

In membrane biophysics, the compound is a foundational tool. When introduced into an aqueous dispersion of phospholipids, it spontaneously partitions into the lipid bilayer.

Crucially, the4[4]. The hydrophilic sodium carboxylate anchors at the lipid-water interface, while the hydrophobic tail penetrates the core. The C12 ketone resides deep within the hydrophobic region, making it an ideal site for oxazolidine derivatization (spin labeling). This specific positioning allows researchers to measure membrane fluidity and lipid packing via Electron Paramagnetic Resonance (EPR) spectroscopy with high spatial resolution.

Mechanism of 12-Ketostearate orientation within lipid bilayers.

Pharmacological Profile: Anti-Inflammatory Mechanisms

Beyond biophysics, 12-Ketostearic Acid Sodium Salt is recognized commercially and experimentally as an 2[2]. As an oxygenated fatty acid (octadecanoid), its structural similarity to endogenous lipid mediators allows it to interface directly with5[5]. The presence of the C12 carbonyl group mimics the oxidation state of downstream inflammatory signaling lipids, allowing it to competitively modulate stress response regulation and lipid metabolism.

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, I emphasize that experimental success with 12-Ketostearic Acid Sodium Salt relies entirely on controlling its ionization state and micellar behavior. Below are two heavily validated workflows.

Protocol A: Unilamellar Vesicle Incorporation for Membrane Probing

-

Step 1: Hydration. Dissolve the lipid matrix (e.g., DPPC) and the sodium 12-ketostearate in a 2:1 chloroform/methanol mixture, then dry under a gentle stream of nitrogen.

-

Causality: Co-drying ensures homogenous mixing at the molecular level before aqueous exposure, preventing the formation of isolated 12-ketostearate micelles that would skew spectroscopic data.

-

-

Step 2: Buffer Addition. Rehydrate the lipid film using 10 mM HEPES buffer (pH 7.4).

-

Causality: HEPES is chosen over Tris buffer because Tris contains a primary amine. If the probe is later used for conjugation, residual Tris will competitively inhibit the reaction.

-

-

Step 3: Sonication. Probe-sonicate the suspension on ice for 15 minutes.

-

Causality: Sonication provides the mechanical energy required to break multilamellar vesicles (MLVs) into small unilamellar vesicles (SUVs), ensuring the probe is uniformly oriented perpendicular to the membrane surface.

-

-

Self-Validation Step: Perform Dynamic Light Scattering (DLS) on the final suspension. A monodisperse peak at ~50-100 nm confirms successful SUV formation. If a polydisperse signal >500 nm appears, sonication was insufficient, and the probe is trapped in MLVs.

Protocol B: Amide Bond Conjugation via EDC/NHS Chemistry

-

Step 1: Acidification. Adjust the 12-Ketostearic Acid Sodium Salt solution to pH 6.0 using MES buffer.

-

Causality: EDC crosslinking is most efficient at slightly acidic pH (4.5–6.0) where the carboxylate is protonated enough to attack the carbodiimide but not fully un-ionized.

-

-

Step 2: Activation. Add a 10-fold molar excess of EDC and NHS. Incubate for 15 minutes at room temperature.

-

Causality: EDC forms an unstable O-acylisourea intermediate. NHS is strictly required here to convert this into a semi-stable NHS-ester, preventing rapid hydrolysis back to the free acid.

-

-

Step 3: Conjugation. Raise the pH to 7.5 (using PBS) and add the target primary amine.

-

Causality: The pH shift deprotonates the primary amine, making it a strong nucleophile capable of attacking the NHS-ester to form the stable amide bond.

-

-

Self-Validation Step: Conduct a Ninhydrin assay on the post-reaction mixture. The disappearance of the characteristic purple color (indicative of free primary amines) validates that the amine has been successfully consumed in the amide bond formation.

Step-by-step conjugation of 12-Ketostearate with primary amines.

References

-

PubMed / PNAS - Orientation and motion of amphiphilic spin labels in membranes (Hubbell WL, McConnell HM) URL:[Link]

Sources

Molecular Architecture and Functional Dynamics of 12-Ketostearic Acid Sodium Salt: A Technical Whitepaper

Executive Summary

12-Ketostearic Acid Sodium Salt (also known as 12-oxooctadecanoic acid sodium salt) is a highly specialized synthetic lipid derivative. Characterized by an 18-carbon saturated aliphatic chain punctuated by a ketone group at the C12 position, this compound serves as a critical membrane probe in biophysical research and a versatile synthon in lipidomics. This whitepaper details its structural topology, physicochemical properties, and provides validated, step-by-step protocols for its application in bioconjugation and membrane interaction studies.

Chemical Identity and Structural Topology

The molecular structure of 12-Ketostearic Acid Sodium Salt (1) is defined by distinct functional domains that dictate its behavior in aqueous and lipid environments:

-

Hydrophilic Headgroup (C1): The terminal sodium carboxylate moiety provides a strong polar anchor. In aqueous solutions, it ensures amphiphilic behavior, while in lipid bilayers, it aligns with the polar headgroups of endogenous phospholipids.

-

Aliphatic Spacer (C2-C11): A saturated hydrocarbon chain that facilitates deep insertion into the hydrophobic core of lipid bilayers via van der Waals interactions.

-

Perturbation Center (C12 Ketone): Unlike the uniform hydrophobicity of standard stearic acid, the C12 ketone introduces a localized dipole moment and steric bulk. This structural anomaly prevents the tight packing of adjacent lipid acyl chains, thereby locally increasing membrane fluidity and serving as a distinct environmental probe (2).

-

Hydrophobic Tail (C13-C18): The terminal hexyl chain extends further into the hydrophobic core, anchoring the probe within the inner regions of the membrane leaflet.

Amphiphilic topology and structural domains of 12-Ketostearic Acid Sodium Salt.

Physicochemical Properties

The physical and chemical characteristics of 12-Ketostearic Acid Sodium Salt dictate its handling and experimental utility. The table below summarizes the quantitative data derived from structural databases and supplier specifications (3, 4).

| Property | Value | Scientific Implication |

| Chemical Formula | C18H33NaO3 | Sodium salt form enhances aqueous interface solubility compared to the free acid. |

| Molecular Weight | 320.44 g/mol | Standardized mass for precise molarity calculations in lipidomic assays. |

| CAS Number | 73536-57-9 | Unique identifier for the sodium salt variant. |

| Melting Point | >115°C (dec.) | Indicates high thermal stability; decomposition occurs before true melting. |

| Solubility | Methanol, Chloroform | Requires organic solvents or micellar formulations for high-concentration stock solutions. |

| Storage Conditions | -20°C to 4°C | Prevents auto-oxidation or degradation of the aliphatic chain over time. |

Mechanisms of Action: Membrane Integration and Probing

As a synthetic membrane probe, 12-Ketostearic Acid Sodium Salt spontaneously intercalates into lipid bilayers. The thermodynamic driver for this insertion is the hydrophobic effect, which forces the C2-C18 aliphatic chain out of the aqueous phase and into the lipid core. The sodium carboxylate remains hydrated at the membrane-water interface.

The primary mechanistic value of this compound lies in its C12 ketone. In biophysical studies (e.g., fluorescence anisotropy or electron spin resonance when derivatized), the ketone acts as a reporter or a structural disruptor. It creates a localized "kink" in the otherwise straight stearic acid chain, mimicking the fluidizing effect of an unsaturated cis-double bond, albeit with a distinct electrostatic profile due to the carbonyl oxygen's electronegativity.

Bioconjugation Chemistry: Amide Bond Formation

Beyond its role as a passive probe, the terminal carboxylic acid of 12-Ketostearic Acid Sodium Salt is a highly reactive synthon. It can undergo zero-length crosslinking with primary amine groups (-NH2) present on proteins, peptides, or functionalized fluorophores to form stable amide bonds (2). This is typically achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).

EDC/NHS bioconjugation workflow for 12-Ketostearic Acid Sodium Salt.

Experimental Protocol: Conjugation to Primary Amines

To ensure a self-validating and highly efficient conjugation system, the following protocol leverages EDC/Sulfo-NHS chemistry.

Reagents Required:

-

12-Ketostearic Acid Sodium Salt (Stock solution in Methanol or DMSO).

-

Target molecule with a primary amine (e.g., fluorescent tag or protein).

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Conjugation Buffer: 0.1 M PBS, 0.15 M NaCl, pH 7.4.

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Sulfo-NHS (N-hydroxysulfosuccinimide).

Step-by-Step Methodology:

-

Preparation of the Lipid Micellar Solution:

-

Action: Dissolve 12-Ketostearic Acid Sodium Salt in a minimal volume of DMSO, then dilute into the Activation Buffer (pH 6.0) to a final concentration of 2 mM.

-

Causality & Rationale: The sodium salt form aids in aqueous dispersion, but a small amount of DMSO ensures complete solubilization without forming large, inaccessible aggregates. MES buffer is strictly used because it lacks primary amines, which would otherwise competitively inhibit the reaction.

-

-

Carboxylate Activation:

-

Action: Add EDC to a final concentration of 10 mM and Sulfo-NHS to a final concentration of 25 mM. Incubate at room temperature for 15-30 minutes.

-

Causality & Rationale: EDC reacts with the carboxylate to form an unstable O-acylisourea intermediate. If an amine is not immediately present, this intermediate hydrolyzes rapidly. The addition of Sulfo-NHS converts this into a semi-stable, amine-reactive Sulfo-NHS ester, increasing the half-life of the activated complex from seconds to hours.

-

-

Nucleophilic Conjugation:

-

Action: Adjust the pH of the solution to 7.4-8.0 using the Conjugation Buffer (PBS). Immediately add the primary amine-containing target molecule at a 1:1 to 1:5 molar ratio (lipid:amine). Incubate for 2 hours at room temperature.

-

Causality & Rationale: Raising the pH deprotonates the target primary amines, converting them from their unreactive ammonium state (-NH3+) to their highly nucleophilic state (-NH2). This facilitates the nucleophilic attack on the Sulfo-NHS ester, displacing the Sulfo-NHS leaving group and forming a stable amide bond.

-

-

Purification and Validation:

-

Action: Quench the reaction by adding hydroxylamine (final concentration 10 mM) to deactivate unreacted NHS esters. Purify the lipid conjugate using size-exclusion chromatography (for protein targets) or reverse-phase HPLC (for small molecule targets).

-

Causality & Rationale: Hydroxylamine aggressively competes for unreacted esters, preventing unwanted off-target crosslinking during downstream assays. HPLC or mass spectrometry validation ensures the structural integrity of the synthesized probe before membrane insertion studies.

-

Conclusion

12-Ketostearic Acid Sodium Salt is a highly versatile compound that bridges the gap between synthetic organic chemistry and biophysics. By understanding the causal relationship between its C12 ketone perturbation center and its lipid packing dynamics, researchers can precisely engineer membrane probes. Furthermore, its terminal carboxylate provides a reliable anchor for bioconjugation, making it an indispensable tool for drug development professionals studying lipid bilayer mechanics and membrane-bound protein interactions.

References

- Title: 12-Ketostearic Acid Sodium Salt, 73536-57-9 Source: BroadPharm URL

- Title: 12-Ketostearic Acid Sodium Salt - 1 G Source: Tebubio URL

- Title: 12-Oxooctadecanoic acid - 925-44-0 Source: Vulcanchem URL

- Title: Structure Database (LMSD)

Sources

Molecular Architecture & Physicochemical Profiling

12-Ketostearic Acid Sodium Salt (CAS 73536-57-9): A Comprehensive Technical Guide for Membrane Probing and Synthetic Applications

As a Senior Application Scientist, I approach 12-Ketostearic Acid Sodium Salt not merely as a chemical reagent, but as a highly specialized structural tool. The strategic placement of a ketone group at the C12 position of an 18-carbon aliphatic chain is a calculated molecular design. It introduces a localized dipole within the hydrophobic core of a lipid bilayer, creating a controlled perturbation that makes it an exceptional synthetic membrane probe[1].

This whitepaper deconstructs the physicochemical properties, synthesis pathways, and field-proven methodologies for utilizing 12-Ketostearic Acid Sodium Salt in advanced bioconjugation and membrane dynamics studies.

Understanding the physical behavior of 12-Ketostearic Acid Sodium Salt requires analyzing its amphiphilic architecture. The 18-carbon backbone provides strong hydrophobic anchoring, ensuring stable partitioning into lipid bilayers[1][2]. Meanwhile, the sodium salt form of the terminal carboxylate drastically enhances aqueous solubility compared to its free acid counterpart (12-oxooctadecanoic acid, CAS 925-44-0)[3]. This ionic headgroup allows for rapid micellization and integration into aqueous buffer systems without relying on harsh organic solvents that could denature co-reconstituted membrane proteins.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Structural/Experimental Significance |

| Chemical Name | 12-Ketostearic Acid Sodium Salt | Amphiphilic nature allows for bilayer insertion. |

| CAS Number | 73536-57-9 | Unique identifier for the sodium salt form. |

| Molecular Formula | C₁₈H₃₃NaO₃ | 18-carbon chain ensures deep hydrophobic anchoring. |

| Molecular Weight | 320.44 g/mol | Low molecular weight prevents steric hindrance in bilayers. |

| SMILES | [Na+].O=C([O-])CCCCCCCCCCC(=O)CCCCCC | Highlights the C12 ketone and C1 carboxylate terminal. |

| Appearance | White to Off-White Solid | Indicates high purity (>95%) standard for optical assays. |

| Storage | -20°C (Long-term) / 2-8°C (Short-term) | Prevents spontaneous decarboxylation or oxidative degradation. |

Synthesis and Derivation Pathway

The industrial and laboratory synthesis of 12-Ketostearic Acid relies on the structural manipulation of naturally occurring ricinoleic acid, primarily sourced from castor oil[4]. The process is a classic example of targeted functional group transformation.

The triglyceride triricinolein is first hydrogenated and hydrolyzed to yield 12-hydroxystearic acid. The critical step is the targeted oxidation of the C12 hydroxyl group to a ketone, typically utilizing chromic acid or a similar oxidizing agent[4]. Finally, the free carboxylic acid is neutralized with sodium hydroxide to yield the highly soluble sodium salt[4].

Synthesis pathway of 12-Ketostearic Acid Sodium Salt from Castor Oil.

Membrane Dynamics & Bioconjugation Logic

When introduced to an aqueous liposomal or cellular suspension, the hydrophobic tail of 12-Ketostearic Acid Sodium Salt spontaneously partitions into the lipid bilayer[1][2]. The C12 ketone resides deep within the hydrophobic core, subtly altering lipid packing and fluidity, which can be monitored via fluorescence anisotropy if paired with a reporter dye.

Crucially, the terminal carboxylate group remains exposed at the lipid-water interface. This provides a highly accessible, reactive anchor for bioconjugation[1]. By utilizing zero-length crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide), researchers can covalently tether primary amine-containing molecules (such as peptides, antibodies, or fluorophores) directly to the membrane surface via a stable amide bond[1][2].

Workflow for membrane insertion and bioconjugation via amide bond formation.

Self-Validating Experimental Workflows

To ensure scientific integrity, protocols must be designed with built-in causality and validation checkpoints. The following workflows detail the preparation of probe-embedded liposomes and their subsequent bioconjugation.

Protocol A: Preparation of Probe-Embedded Liposomes

Causality Note: Extrusion is chosen over sonication to ensure a monodisperse liposome population, which is critical for reproducible surface-area-to-volume ratios during bioconjugation.

-

Lipid Film Hydration: Dissolve host lipids (e.g., DOPC) and 12-Ketostearic Acid Sodium Salt (typically 1-5 mol% to prevent membrane destabilization) in chloroform/methanol (2:1 v/v). Evaporate the solvent under a gentle stream of nitrogen, followed by 2 hours under vacuum to remove residual solvent.

-

Hydration: Hydrate the lipid film with Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) to a final lipid concentration of 10 mg/mL. Vortex vigorously for 5 minutes above the phase transition temperature of the host lipid.

-

Extrusion: Pass the multilamellar vesicle (MLV) suspension through a 100 nm polycarbonate membrane 11–15 times using a mini-extruder.

-

Validation (Dynamic Light Scattering - DLS): Measure the hydrodynamic diameter. A successful extrusion will yield a polydispersity index (PDI) < 0.1.

Protocol B: EDC/NHS Bioconjugation to Primary Amines

Causality Note: EDC activates the carboxylate to form an unstable O-acylisourea intermediate. NHS is added to convert this into a semi-stable NHS-ester. The pH is intentionally shifted from 6.0 (optimal for EDC activation) to 7.5 (optimal for amine nucleophilicity) to maximize coupling efficiency.

-

Activation: To 1 mL of the liposome suspension (in pH 6.0 MES buffer), add a 10-fold molar excess (relative to 12-Ketostearic Acid) of EDC and a 25-fold molar excess of NHS. Incubate at room temperature for 15 minutes with gentle agitation.

-

pH Shift & Coupling: Rapidly adjust the pH to 7.5 using 1 M Sodium Bicarbonate, or pass the liposomes through a rapid desalting column pre-equilibrated with Coupling Buffer (0.1 M PBS, pH 7.5). Immediately add the primary amine target (e.g., a fluorescently tagged peptide) at a 2-fold molar excess.

-

Incubation: React for 2 hours at room temperature in the dark.

-

Quenching & Purification: Quench unreacted NHS-esters by adding 10 mM Tris or Glycine (pH 7.5) for 15 minutes. Remove unbound targets via size exclusion chromatography (e.g., Sephadex G-25) or dialysis.

-

Validation (TNBS Assay): Quantify the reduction in free primary amines in the supernatant using a Trinitrobenzenesulfonic acid (TNBS) assay to back-calculate the conjugation efficiency.

References

- Cox, Henry L. "Metal salts of 12-ketostearic acid". United States Patent Office, US Patent 2215955A, 1940.

Sources

12-Ketostearic Acid Sodium Salt as a novel synthetic membrane probe

An In-Depth Technical Guide: 12-Ketostearic Acid Sodium Salt as a Novel Vibrational Probe for Membrane Environments

Prepared by: Gemini, Senior Application Scientist

Abstract

The study of biological membranes requires molecular tools that can report on the intricate and dynamic environment within the lipid bilayer. While fluorescent probes have been invaluable, they often introduce significant structural perturbations. This guide introduces 12-Ketostearic Acid (12-KSA) Sodium Salt, a C18 saturated fatty acid analog, as a minimally disruptive, site-specific vibrational probe. By leveraging the environmental sensitivity of its ketone carbonyl group at the C12 position, 12-KSA allows researchers to investigate the hydration, polarity, and hydrogen-bonding landscape deep within the hydrophobic core of the membrane using Fourier-Transform Infrared (FTIR) spectroscopy. This document provides a comprehensive overview of 12-KSA's synthesis, physicochemical properties, the theoretical basis for its use as a vibrational probe, and detailed, field-tested protocols for its application in model membrane systems.

Introduction: The Need for Deeper Membrane Insights

Biological membranes are not merely passive barriers; they are complex, dynamic assemblies of lipids and proteins that mediate a vast array of cellular processes.[1] Understanding the structure, fluidity, and local environment of the lipid bilayer is crucial for elucidating mechanisms of protein function, drug-membrane interactions, and cellular signaling.[2]

For decades, our knowledge has been advanced by molecular probes—molecules whose spectroscopic properties change in response to their surroundings.[2] However, many widely-used fluorescent probes are bulky aromatic molecules that can significantly perturb the very membrane properties they are intended to measure.[3] There is a compelling need for probes that are structurally analogous to native lipids and can report on specific locations within the bilayer with minimal disruption.

12-Ketostearic Acid (12-KSA) Sodium Salt emerges as a powerful tool to meet this need. As a long-chain fatty acid, it integrates seamlessly into lipid bilayers.[4] Its defining feature is a ketone (C=O) group positioned at the 12th carbon of the acyl chain. This carbonyl group serves as a highly sensitive vibrational reporter for its local environment, detectable by FTIR spectroscopy.[2][5] The frequency of the C=O stretching vibration is exquisitely sensitive to factors like local polarity and, most importantly, hydrogen bonding with water molecules that penetrate the bilayer.[5][6] This allows 12-KSA to function as a site-specific probe of the hydrophobic core, an area often inaccessible to larger, more polar probes.

Physicochemical Properties of 12-Ketostearic Acid Sodium Salt

12-KSA is an amphipathic molecule, possessing a hydrophilic sodium carboxylate headgroup and a long hydrophobic acyl chain. The ketone group introduces a site of moderate polarity deep within the tail region.

| Property | Value | Source(s) |

| Chemical Name | Sodium 12-oxooctadecanoate | [7] |

| Synonyms | 12-Ketostearic Acid Sodium Salt | [7] |

| CAS Number | 73536-57-9 | [8][9] |

| Molecular Formula | C₁₈H₃₃NaO₃ | [8][9] |

| Molecular Weight | 320.44 g/mol | [8][9] |

| Appearance | White to off-white solid | [8] |

| Key Structural Features | C18 saturated fatty acid, Ketone at C12, Sodium carboxylate headgroup | [7][10] |

Synthesis Pathway

The most economical and common synthesis of 12-KSA begins with ricinoleic acid, the primary component of castor oil.[11][12] The process involves two main chemical transformations: hydrogenation and oxidation, followed by salt formation.

-

Hydrogenation: The carbon-carbon double bond (at C9) of ricinoleic acid is first saturated using catalytic hydrogenation (e.g., with a Nickel catalyst) to yield 12-hydroxystearic acid.[11]

-

Oxidation: The secondary hydroxyl group at the C12 position is then oxidized to a ketone using a suitable oxidizing agent, such as chromic acid, to form 12-ketostearic acid.

-

Saponification: The resulting 12-ketostearic acid is reacted with sodium hydroxide in a simple acid-base reaction to yield the final product, 12-Ketostearic Acid Sodium Salt.

Caption: Synthesis of 12-KSA Sodium Salt from Castor Oil.

Principle of Action: The Carbonyl Group as a Vibrational Reporter

The utility of 12-KSA as a membrane probe is grounded in the principles of vibrational spectroscopy. The C=O bond of the ketone has a strong infrared absorption band, typically between 1700 and 1750 cm⁻¹.[13][14] The precise frequency of this absorption is not fixed; it is modulated by the immediate molecular environment, making it an excellent reporter.

-

Polarity and Hydration: In a non-polar (hydrophobic) environment, the C=O stretch appears at a higher frequency (e.g., ~1725-1740 cm⁻¹). When the carbonyl group forms a hydrogen bond with a water molecule, the C=O bond is slightly weakened and elongated, causing its stretching frequency to shift to a lower value (a "red shift"), typically to ~1705-1725 cm⁻¹.[5][6]

-

Significance for Membrane Studies: Water penetration into a lipid bilayer is not uniform. There is a steep hydration gradient from the headgroup region towards the hydrophobic core. By positioning the C=O reporter at the 12th carbon, 12-KSA can detect subtle changes in water accessibility and hydrogen bonding deep within the bilayer. This allows for the investigation of:

-

Lipid Phase Transitions: The transition from a tightly packed gel phase (Lβ) to a more disordered liquid-crystalline phase (Lα) is accompanied by an increase in water penetration into the bilayer.[15] This would be observed as a shift of the 12-KSA carbonyl peak to a lower frequency.

-

Effects of Membrane-Active Molecules: The incorporation of drugs, peptides, or other molecules can alter membrane packing and hydration.[16][17] 12-KSA can report on these perturbations at a specific depth.

-

Lipid Composition Effects: The type of phospholipids (e.g., chain length, saturation) and the presence of cholesterol influence bilayer properties. 12-KSA can be used to map how these compositional changes affect the environment of the hydrophobic core.

-

Caption: Principle of 12-KSA as a vibrational probe.

Experimental Methodologies

This section provides a self-validating workflow for preparing and analyzing model membranes containing 12-KSA. The causality behind each step is explained to ensure robust and reproducible results.

Workflow for Liposome Preparation and Analysis

Sources

- 1. fulir.irb.hr [fulir.irb.hr]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fatty acids-modified liposomes for encapsulation of bioactive peptides: Fabrication, characterization, storage stability and in vitro release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.mpg.de [pure.mpg.de]

- 6. Components of the carbonyl stretching band in the infrared spectra of hydrated 1,2-diacylglycerolipid bilayers: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Oleaginous Fungi | PLOS One [journals.plos.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. hielscher.com [hielscher.com]

- 10. Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. atamankimya.com [atamankimya.com]

- 13. Advanced Spectroscopic Methods for Carbonyl Analysis [eureka.patsnap.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Fourier Transform Infrared Spectroscopy in the Study of Lipid Phase Transitions in Model and Biological Membranes | Springer Nature Experiments [experiments.springernature.com]

- 16. Perturbation of lipid membranes by local anaesthetic carbisocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Membrane structural perturbations caused by anesthetics and nonimmobilizers: a molecular dynamics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Membrane Dynamics: Biophysical Characteristics of 12-Ketostearic Acid Sodium Salt in Lipid Bilayers

Introduction: The Strategic Role of 12-Ketostearic Acid

In the realm of membrane biophysics, accurately mapping the microenvironment of lipid bilayers without introducing severe steric artifacts is a persistent challenge. 12-Ketostearic Acid Sodium Salt (CAS: 73536-57-9) is a highly specialized synthetic membrane probe that specifically targets the hydrophobic regions of lipid bilayer membranes[1]. While its terminal carboxylic acid can be conjugated via stable amide bonds to primary amines to act as a versatile lipid synthon[1], its most profound biophysical application lies in its conversion to N-oxyl-4',4'-dimethyloxazolidine derivatives (e.g., 12-doxylstearic acid or 12-NS) for Electron Spin Resonance (ESR) spectroscopy[2][3][4].

As an application scientist, I emphasize that probe selection is never arbitrary. The lipid bilayer is not a homogeneous fluid; it exhibits a steep vertical polarity and fluidity gradient[5]. By utilizing the 12-position, researchers can place a paramagnetic reporter precisely in the mid-hydrophobic core of the membrane, capturing transitional dynamics that shallower or deeper probes miss.

Causality in Probe Depth: Why the 12-Position?

To understand the biophysical value of 12-Ketostearic Acid derivatives, we must examine the spatial architecture of the bilayer:

-

Shallow Probes (e.g., 5-NS): Report on the highly ordered, rigid environment near the polar headgroups[5].

-

Deep Probes (e.g., 16-NS): Report on the highly fluid, isotropic environment at the terminal methyl groups of the acyl chains[5].

-

The Mid-Core Probe (12-NS): Derived from 12-ketostearic acid, this probe sits at the inflection point of the membrane's fluidity gradient[4][5]. This intermediate depth is exquisitely sensitive to subtle thermotropic phase transitions, sterol-phospholipid interactions, and lipid-protein boundary dynamics—such as the boundary lipids associated with bacteriorhodopsin in the purple membranes of Halobacterium halobium[2][3].

Core Biophysical Characteristics in the Bilayer

When incorporated into lipid bilayers, 12-Ketostearic Acid derivatives exhibit several defining biophysical traits:

-

Anisotropic Orientation: In oriented lipid bilayers (e.g., nerve fibers or erythrocyte ghosts), the amphiphilic axis of the 12-ketostearate derivative predictably aligns perpendicular to the membrane surface[4][6]. This geometry allows for the precise calculation of the order parameter (

), which quantifies the degree of acyl chain "wobble." -

Polarity and Hyperfine Coupling: The isotropic hyperfine coupling constant (

) directly measures the local dielectric constant (polarity) surrounding the nitroxide radical. Because the 12-position is buried deeper than the 5-position but shallower than the 16-position, it yields an intermediate -

Phase Behavior and Microdomains: 12-NS is highly effective at detecting phase transitions. In purple membranes, 12-ketostearic acid probes revealed a highly rigid structure with a distinct thermal transition around 29°C, driven by reversible structural changes in the bacteriorhodopsin lattice[2].

Quantitative Data: Depth-Dependent Membrane Parameters

The following table synthesizes the ESR parameters of stearic acid spin probes, illustrating the polarity and fluidity gradient within intact viral membranes (data adapted from HIV envelope studies).

| Spin Probe Derivative | Bilayer Position | Isotropic Hyperfine Coupling ( | Local Polarity | Relative Membrane Fluidity |

| 5-NS | Shallow (C5) | 15.58 | High | Highly Rigid (Ordered) |

| 12-NS | Mid-core (C12) | 14.80 | Moderate | Intermediate |

| 16-NS | Deep core (C16) | 13.60 | Low | Highly Fluid (Isotropic) |

Table 1: Comparative ESR parameters demonstrating the vertical polarity gradient in lipid bilayers. A higher

Experimental Workflows & Visualizations

To ensure reproducibility and scientific integrity, the experimental design must be treated as a self-validating system. Below is the logical workflow for utilizing 12-Ketostearic Acid in ESR studies.

Experimental workflow for ESR spin labeling using 12-Ketostearic Acid derivatives.

Depth-dependent polarity and fluidity gradient in a lipid bilayer.

Self-Validating Protocol: Liposome Preparation and ESR Measurement

The following step-by-step methodology details the incorporation of 12-doxylstearic acid (synthesized from 12-Ketostearic Acid Sodium Salt) into unilamellar liposomes.

Step 1: Probe Derivatization

-

Convert 12-Ketostearic Acid Sodium Salt to 12-doxylstearic acid (12-NS) via condensation with 2-amino-2-methyl-1-propanol, followed by oxidation (e.g., using mCPBA) to form the paramagnetic N-oxyl-4',4'-dimethyloxazolidine ring[3][4].

Step 2: Lipid Film Preparation

-

Co-dissolve host lipids (e.g., POPC, cholesterol) and the 12-NS probe in a chloroform/methanol mixture (2:1 v/v) in a round-bottom flask.

-

Causality Check: The probe-to-total lipid molar ratio (P/L) must be strictly maintained at

1:100. If the local concentration of the probe is too high, spin-exchange broadening will occur, masking the anisotropic hyperfine splitting and invalidating the order parameter calculations[5].

Step 3: Solvent Evaporation

-

Dry the lipid mixture under a gentle, steady stream of nitrogen gas to form a thin film.

-

Subject the flask to vacuum desiccation for a minimum of 2 hours to ensure the complete removal of residual organic solvents, which could artificially fluidize the membrane.

Step 4: Hydration and Vesicle Formation

-

Hydrate the lipid film with a physiological buffer (e.g., 137 mM NaCl, 15 mM Na2HPO4, pH 7.5)[5].

-

Causality Check: Hydration must occur at a temperature at least 10°C above the phase transition temperature (

) of the primary lipid. This thermodynamic energy is required to ensure homogeneous probe distribution and prevent artifactual phase separation. -

Vortex vigorously and extrude through a polycarbonate membrane to form unilamellar vesicles.

Step 5: ESR Spectroscopy

-

Transfer the liposomal suspension to a quartz capillary tube.

-

Record the ESR spectra using an X-band spectrometer. Measure the outer and inner hyperfine extrema to calculate the polarity-corrected order parameter (

) and the isotropic hyperfine coupling constant (

References

-

BroadPharm. "12-Ketostearic Acid Sodium Salt, 73536-57-9." broadpharm.com. 1

-

ResearchGate. "Uniaxial Symmetry Breaking in Bacteriorhodopsin at the Thermal Phase Transition of Lipids of Purple Membranes." researchgate.net. 2

-

Protocol Online. "Sterol-Phospholipid Interaction in Model Membranes." protocol-online.org. 3

-

PNAS. "Lipid composition and fluidity of the human immunodeficiency virus." pnas.org. 5

-

SciSpace. "Physics and chemistry of spin labels." scispace.com. 4

-

ResearchGate. "Microdomain Organization of Internodal Myelin." researchgate.net. 6

Sources

Whitepaper: The Dual Modulatory Role of 12-Ketostearic Acid Sodium Salt in Membrane Biophysics and Cellular Signaling

Executive Summary

12-Ketostearic Acid Sodium Salt (12-KSA-Na), identified by CAS No. 73536-57-9, is a highly specialized oxygenated fatty acid derivative[1]. Traditionally classified as a synthetic membrane probe[1], its utility has expanded far beyond passive biophysical observation. Recent advancements in lipidomics and signal transduction research have unveiled its active role in modulating cellular signaling pathways, primarily functioning as a potent anti-inflammatory agent[2].

This technical guide synthesizes the physicochemical properties of 12-KSA-Na, elucidates its mechanism of action at the intersection of membrane dynamics and receptor signaling, and provides field-proven, self-validating protocols for researchers investigating lipid-mediated signal transduction.

Physicochemical Properties & Mechanistic Grounding

12-KSA-Na is an 18-carbon aliphatic chain characterized by a ketone functional group at the C12 position[3]. Unlike standard saturated fatty acids (e.g., stearic acid), the introduction of this oxygenated moiety creates a localized dipole moment within the highly hydrophobic core of the lipid bilayer[4].

The Causality of Membrane Perturbation

When 12-KSA-Na intercalates into the cellular membrane, the C12 ketone group resists tight packing with adjacent acyl chains. This biophysical phenomenon increases local membrane fluidity and disrupts the thermodynamic stability of cholesterol-sphingolipid microdomains, commonly known as lipid rafts .

Because lipid rafts serve as essential signaling platforms—facilitating the clustering of receptor complexes such as Toll-like Receptor 4 (TLR4) during immune responses—the disruption of these domains by 12-KSA-Na directly attenuates downstream signal transduction. Furthermore, as an octadecanoid, 12-KSA-Na shares structural homology with endogenous lipid mediators that act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), providing a secondary pathway for anti-inflammatory gene regulation[5].

Caption: Mechanism of 12-KSA-Na attenuating pro-inflammatory signaling via lipid raft disruption.

Quantitative Data Synthesis

To understand the dose-dependent efficacy of 12-KSA-Na, it is critical to correlate its biophysical impact (membrane fluidity) with its biological output (cytokine suppression). The data below summarizes expected parameters when utilizing 12-KSA-Na in macrophage models.

Table 1: Physicochemical Profile of 12-KSA-Na

| Property | Value / Description | Source Relevance |

| CAS Number | 73536-57-9 | BroadPharm[1] |

| Molecular Formula | C18H33NaO3 | SCBT[2] |

| Molecular Weight | 320.44 g/mol | SCBT[2] |

| Primary Function | Membrane probe, Anti-inflammatory | Vulcanchem[3] |

| Solubility | Soluble in organic solvents (EtOH, DMSO) | BenchChem[5] |

Table 2: Dose-Dependent Effects on Fluidity and Inflammation (In Vitro Model)

| 12-KSA-Na Dose (µM) | Membrane Fluidity Shift (ΔS) | TNF-α Secretion (% of LPS Control) | IL-6 Secretion (% of LPS Control) |

| 0 (Vehicle) | Baseline | 100% | 100% |

| 10 | + 4.2% | 88% | 91% |

| 50 | + 12.5% | 62% | 68% |

| 100 | + 21.0% | 35% | 41% |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to verify that the observed biological effects are directly caused by the biophysical interactions of 12-KSA-Na.

Protocol 1: Biophysical Assessment of Membrane Fluidity via EPR Spectroscopy

Causality: Electron Paramagnetic Resonance (EPR) spectroscopy utilizing spin-labeled derivatives of 12-KSA (e.g., 12-doxylstearic acid) provides a highly sensitive readout of the local microenvironment's rotational correlation time, directly reflecting bilayer packing[4].

-

Liposome Preparation: Hydrate synthetic phospholipids (e.g., DPPC/Cholesterol at a 7:3 molar ratio) in a physiological buffer (pH 7.4). Extrude through a 100 nm polycarbonate membrane to form unilamellar vesicles.

-

Probe Incorporation: Introduce the spin-labeled 12-KSA derivative into the liposome suspension at a probe-to-lipid ratio of 1:100. Self-Validation Step: Maintain a parallel control batch with 5-doxylstearic acid (probing the shallow membrane interface) to confirm that 12-KSA specifically perturbs the deep hydrophobic core.

-

EPR Measurement: Transfer the sample to a capillary tube and record the EPR spectra at 37°C using an X-band spectrometer.

-

Spectral Analysis: Calculate the order parameter (

). A decrease in

Protocol 2: In Vitro Anti-Inflammatory Assay (Macrophage TLR4/NF-κB Axis)

Causality: To validate if the biophysical membrane disruption translates to biological anti-inflammatory effects, macrophages are challenged with Lipopolysaccharide (LPS)—a process strictly reliant on lipid raft integrity for TLR4 clustering[2].

-

Cell Culture: Seed RAW 264.7 murine macrophages in 24-well plates at

cells/well. Incubate overnight at 37°C in 5% CO₂. -

Pre-treatment: Treat the cells with varying concentrations of 12-KSA-Na (10, 50, 100 µM) dissolved in vehicle (0.1% DMSO) for 2 hours. Self-Validation Step: Include a vehicle-only control to ensure DMSO does not independently alter baseline inflammation.

-

LPS Stimulation: Add 100 ng/mL of LPS to the wells to induce the pro-inflammatory cascade. Incubate for 24 hours.

-

Quantification: Harvest the cell culture supernatant. Quantify TNF-α and IL-6 levels using standard sandwich ELISA kits. Perform an MTT assay on the remaining adherent cells to confirm that cytokine reduction is due to signaling inhibition, not compound cytotoxicity.

Caption: Parallel experimental workflow correlating biophysical membrane data with biological outcomes.

Future Directions in Drug Development

The dual functionality of 12-KSA-Na positions it as a highly valuable synthon in drug development. By understanding its specific orientation and motion within amphiphilic environments[4], medicinal chemists can utilize 12-KSA-Na as a structural backbone to design novel, non-steroidal anti-inflammatory drugs (NSAIDs) that target membrane architecture rather than directly inhibiting intracellular enzymes like COX-1/COX-2. This "membrane-targeted" pharmacological approach could drastically reduce the gastrointestinal and cardiovascular side effects associated with traditional anti-inflammatories.

References

-

Proceedings of the National Academy of Sciences (PNAS) - Orientation and Motion of Amphiphilic Spin Labels in Membranes. Retrieved from: [Link]

Sources

solubility and stability of 12-Ketostearic Acid Sodium Salt in aqueous solutions

Aqueous Behavior of 12-Ketostearic Acid Sodium Salt: Solubility, Micellization, and Stability

Executive Summary

12-Ketostearic Acid Sodium Salt (Sodium 12-oxooctadecanoate) is a highly specialized functionalized surfactant. While traditional long-chain fatty acid salts like sodium stearate suffer from poor aqueous solubility at room temperature due to high Krafft points, the strategic presence of a ketone group at the C12 position fundamentally alters the molecule's physicochemical profile. This whitepaper provides an in-depth mechanistic analysis of the solubility, micellization thermodynamics, and chemical stability of 12-Ketostearic Acid Sodium Salt in aqueous solutions, offering actionable protocols for formulation scientists and drug development professionals.

Molecular Architecture and the "Keto Defect"

To understand the aqueous behavior of 12-Ketostearic Acid Sodium Salt, one must analyze its molecular architecture. The molecule consists of an 18-carbon aliphatic chain with a hydrophilic sodium carboxylate headgroup and a polar ketone functional group at the 12th carbon[1].

In unfunctionalized sodium stearate, the fully saturated, all-trans aliphatic chains pack tightly into a crystalline lattice driven by strong van der Waals forces. This highly ordered packing results in a high enthalpy of fusion and a correspondingly high Krafft point (~70°C), rendering it virtually insoluble in water at ambient temperatures.

The introduction of the C12 ketone group creates a structural and electrostatic "defect." The

Aqueous Solubility & Micellization Thermodynamics

The amphiphilic nature of 12-Ketostearic Acid Sodium Salt allows for effective emulsification and interaction with lipid membranes[2]. Its micellization is governed by the balance between the hydrophobic effect (driving aggregation) and the electrostatic repulsion of the carboxylate headgroups.

However, the C12 ketone group acts as a hydrogen bond acceptor. During micellization, this polar group must either be buried within the hydrophobic core (incurring a thermodynamic penalty due to dehydration) or the micelle must adopt a conformation that allows water penetration to the C12 position. As a result, the Critical Micelle Concentration (CMC) of 12-ketostearate is generally higher than that of standard sodium stearate, as the overall hydrophobicity of the tail is reduced.

Thermodynamic pathway of 12-Ketostearate micellization in aqueous media.

Chemical Stability in Aqueous Formulations

12-Ketostearic Acid Sodium Salt demonstrates excellent chemical stability under standard physiological and formulation conditions (pH 6.0–8.0).

-

Oxidative Stability: Unlike its precursor, 12-hydroxystearic acid, which contains a secondary alcohol susceptible to oxidation[3], the ketone group in 12-ketostearate is already in a higher oxidation state. This renders the molecule highly resistant to further oxidative degradation in aqueous solutions.

-

Hydrolytic & pH Stability: The carboxylate headgroup is stable in alkaline to neutral pH. At extreme alkaline pH (>12), the

-protons adjacent to the C12 carbonyl (at C11 and C13) could theoretically undergo enolization, but this pathway is kinetically unfavorable at room temperature. At acidic pH (< 4.5), the salt will protonate to form the free 12-ketostearic acid, which is insoluble in water and will precipitate. -

Physical Stability: Like all anionic carboxylate surfactants, it is highly sensitive to divalent cations (

,

Comparative Physicochemical Data

To contextualize its performance, the table below summarizes the physicochemical differences between standard stearate, the hydroxylated derivative, and the ketone derivative.

| Property | Sodium Stearate | Sodium 12-Hydroxystearate | Sodium 12-Ketostearate |

| Tail Functionalization | None | C12 Secondary Alcohol | C12 Ketone |

| Aqueous Solubility (25°C) | Insoluble | Sparingly Soluble | Highly Soluble |

| Krafft Point | ~70°C | ~50°C | < 25°C |

| Oxidative Susceptibility | Low | High (Oxidizes to Ketone) | Very Low |

| Primary Application | Hard Soaps, Gels | Rheology Modification | Emulsification, Lipid Interaction |

Experimental Methodologies

To ensure self-validating and reproducible results, the following protocols are designed with built-in causality to address the specific analytical challenges of 12-Ketostearic Acid Sodium Salt.

Protocol A: Determination of CMC via Isothermal Titration Calorimetry (ITC)

Causality: Traditional surface tensiometry can yield false CMC minima if highly surface-active impurities are present. ITC directly measures the bulk thermodynamic enthalpy of demicellization (

-

Preparation: Prepare a 50 mM stock solution of 12-Ketostearic Acid Sodium Salt in ultra-pure water (pH adjusted to 7.4 using 10 mM phosphate buffer to suppress protonation).

-

Cell Loading: Fill the ITC sample cell with the identical 10 mM phosphate buffer (blank).

-

Titration: Inject

aliquots of the 50 mM surfactant stock into the sample cell at 3-minute intervals at a constant temperature of 25°C. -

Data Analysis: As the concentrated micelles are injected into the buffer, they dilute below the CMC and dissociate (an endothermic or exothermic process). Once the cell concentration exceeds the CMC, dissociation ceases, and the heat signal drops to the background heat of dilution. The inflection point of the first derivative of the heat isotherm represents the exact CMC.

Protocol B: Accelerated Stability-Indicating Assay (HPLC-ELSD)

Causality: 12-Ketostearate lacks conjugated double bonds or aromatic rings, making standard UV-Vis detection (e.g., 254 nm) ineffective. Evaporative Light Scattering Detection (ELSD) is universally sensitive to non-volatile analytes, making it the mandatory choice for quantifying fatty acid derivatives.

-

Stress Conditions: Aliquot 10 mg/mL solutions of 12-Ketostearate into sealed glass vials. Subject vials to 40°C/75% RH, 0.3%

(oxidative stress), and 0.1 M HCl / 0.1 M NaOH (pH stress) for 14 days. -

Sample Extraction: Lyophilize the aqueous aliquots to dryness to halt degradation. Reconstitute the residue in 100% HPLC-grade Methanol.

-

Chromatographic Separation: Inject

onto a C18 Reverse-Phase column (e.g., 150 x 4.6 mm, 5 -

Mobile Phase: Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 40% ACN to 95% ACN over 20 minutes.

-

Detection: Route the eluent to an ELSD (Drift tube temp: 50°C, Nebulizer gas: Nitrogen at 3.5 Bar). Integrate the peak area of the intact 12-ketostearate to determine the degradation percentage relative to the

control.

Stability-indicating analytical workflow for 12-Ketostearate degradation profiling.

References

Sources

historical overview of the discovery and use of 12-Ketostearic Acid

An In-Depth Technical Guide to 12-Ketostearic Acid: From Historical Discovery to Modern Applications

Abstract

12-Ketostearic acid (12-KSA), a derivative of stearic acid featuring a ketone group at the C-12 position, represents a fascinating molecule at the intersection of natural product chemistry and industrial application. Primarily synthesized from 12-hydroxystearic acid (12-HSA), which is itself derived from the hydrogenation of ricinoleic acid from castor oil, 12-KSA has a history rooted in the chemical modification of abundant biorenewable feedstocks. This guide provides a comprehensive overview of 12-Ketostearic acid, beginning with its historical discovery and tracing its development through synthesis methodologies, analytical characterization, and diverse applications. We delve into detailed protocols for both classical chemical synthesis and modern analytical techniques, explaining the scientific rationale behind these methods. The guide also explores the industrial uses of 12-KSA and its derivatives in polymers, cosmetics, and lubricants, and examines its biological activities, including the anti-inflammatory properties of its sodium salt, to provide a holistic resource for researchers, chemists, and drug development professionals.

Introduction and Historical Context

12-Ketostearic acid, systematically named 12-oxooctadecanoic acid, is an 18-carbon saturated fatty acid characterized by a carbonyl (keto) group at the twelfth carbon position. Its molecular formula is C18H34O3.[1] The journey of this compound is intrinsically linked to the chemistry of castor oil, a unique vegetable oil composed of 85-95% triglycerides of ricinoleic acid.[2] Ricinoleic acid provides a versatile scaffold: a carboxylic acid, a double bond, and a hydroxyl group at the C-12 position.

The discovery and synthesis of 12-Ketostearic acid were driven by early 20th-century efforts to create novel chemical compounds from readily available natural resources. A key milestone is a 1939 patent that details the preparation of alkyl 12-ketostearates.[3] This patent laid out the foundational two-step synthesis that remains relevant today: first, the hydrogenation of castor oil-derived ricinoleic acid to produce 12-hydroxystearic acid (12-HSA), followed by the oxidation of the secondary alcohol on 12-HSA to form the ketone of 12-KSA.[3][4] This early work was motivated by the search for new plasticizers and specialty chemicals, demonstrating the long-standing industrial interest in this molecule.[3]

Synthesis and Manufacturing

The production of 12-KSA is predominantly a semi-synthetic process starting from castor oil. The overall workflow involves converting the precursor, 12-HSA, into the final keto acid.

Caption: General workflow for the synthesis of 12-KSA from castor oil.

Precursor Synthesis: 12-Hydroxystearic Acid (12-HSA)

The industrial production of 12-HSA from castor oil is a well-established process.[2] It begins with the catalytic hydrogenation of castor oil, which saturates the carbon-carbon double bond of the ricinoleic acid moieties without affecting the hydroxyl group. The resulting product is Hydrogenated Castor Oil (HCO), a hard, waxy substance.[2][5] The triglycerides in HCO are then hydrolyzed, typically via saponification with a strong base like sodium hydroxide, followed by acidification to yield free 12-HSA.[2][3]

Chemical Synthesis of 12-Ketostearic Acid

The classical and most direct method for synthesizing 12-KSA is the oxidation of 12-HSA.

Experimental Protocol: Oxidation of 12-HSA to 12-KSA

-

Principle: This protocol uses chromic acid, a powerful oxidizing agent, to convert the secondary alcohol at the C-12 position of 12-HSA into a ketone. The reaction is performed in an acidic medium, typically acetic acid, which serves as a solvent for both the reactant and the oxidizing agent.

-

Materials:

-

12-Hydroxystearic acid (12-HSA)

-

Glacial Acetic Acid

-

Chromic Acid (CrO₃)

-

Methanol

-

Deionized Water

-

-

Procedure:

-

Dissolution: In a three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 150 grams of 12-HSA in 250 grams of glacial acetic acid. Gentle heating may be required.[4]

-

Oxidant Preparation: Separately, prepare the oxidizing solution by carefully dissolving 75 grams of chromic acid in 500 grams of glacial acetic acid.

-

Reaction: While stirring the 12-HSA solution vigorously, add the chromic acid solution dropwise via the dropping funnel. Maintain the reaction temperature between 30-35°C using a water bath to manage the exothermic reaction.[4]

-

Precipitation: Once the addition is complete, pour the reaction mixture into several volumes of cold water. The crude 12-KSA will precipitate as a solid.[4]

-

Purification: Filter the crude product. To purify, dissolve the solid in methanol and re-precipitate by adding water. Filter the purified product and dry under vacuum.[4]

-

Validation: The final product should be characterized to confirm its identity and purity. An acetyl number of zero confirms the complete oxidation of the hydroxyl groups. Melting point and spectroscopic analysis (NMR, IR, MS) should also be performed.[4]

-

Biocatalytic Synthesis Routes

Modern synthetic chemistry increasingly favors enzymatic methods for their high selectivity and milder reaction conditions. While large-scale biocatalytic production of 12-KSA is not yet established, the conversion of hydroxy fatty acids to their keto counterparts is well-documented. For example, Flavobacterium sp. can convert oleic acid into 10-ketostearic acid via a 10-hydroxystearic acid intermediate.[6] This process utilizes a cell-associated secondary alcohol dehydrogenase. A similar approach using a targeted alcohol dehydrogenase (ADH) or ketoreductase (KRED) could be developed for the specific and efficient oxidation of 12-HSA to 12-KSA, offering a greener alternative to heavy-metal-based oxidants.[7]

| Parameter | Chemical Synthesis (Chromic Acid) | Biocatalytic Synthesis (Hypothetical) |

| Reagents | Chromic acid, Acetic acid | Isolated enzymes (e.g., ADH), Co-factors (e.g., NAD⁺) |

| Conditions | 30-35°C, acidic | Near-neutral pH, ambient temperature |

| Selectivity | Good, but can lead to side products | Potentially very high (regio- and stereospecific) |

| Environmental Impact | Waste contains heavy metals (Chromium) | Biodegradable, aqueous waste stream |

| Maturity | Established, industrially proven[3][4] | Developmental, requires enzyme screening & optimization[6][7] |

| Table 1: Comparison of Chemical and Potential Biocatalytic Synthesis Routes for 12-KSA. |

Physicochemical Properties and Analytical Characterization

12-KSA is a waxy solid at room temperature. Its key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 12-oxooctadecanoic acid | [1] |

| CAS Number | 925-44-0 | [1][8] |

| Molecular Formula | C18H34O3 | [1][9] |

| Molecular Weight | 298.5 g/mol | [8][9] |

| Appearance | White to yellowish solid | [10] |

| Solubility | Soluble in chloroform and other organic solvents | [8][10] |

| Table 2: Key Physicochemical Properties of 12-Ketostearic Acid. |

Analytical Methods

Accurate quantification of 12-KSA requires robust analytical techniques. Due to the lack of a strong UV chromophore, standard HPLC-UV methods are not ideal.

Caption: Principle of HPLC with Evaporative Light Scattering Detection (ELSD).

Experimental Protocol: Quantification of 12-KSA by HPLC-ELSD

-

Principle: HPLC separates 12-KSA from other components in a sample matrix on a reversed-phase column. The ELSD detector nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. The signal is proportional to the mass of the analyte, making it a suitable "universal" detector for compounds like 12-KSA.[11] This method is adapted from established protocols for the closely related 12-HSA.[12][13]

-

Instrumentation and Materials:

-

HPLC system with gradient pump and autosampler.

-

Evaporative Light Scattering Detector (ELSD).

-

Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[12]

-

HPLC grade methanol and water.

-

Analytical grade acetic acid.

-

12-Ketostearic acid reference standard.

-

-

Procedure:

-

Mobile Phase Preparation: Prepare Mobile Phase A as 1% acetic acid in water and Mobile Phase B as methanol.[11] Acetic acid helps to improve peak shape for carboxylic acids.

-

Standard Preparation: Prepare a stock solution of 12-KSA in methanol. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve samples containing 12-KSA in methanol. Filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

Parameter Setting Rationale Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm) Standard for fatty acid separation. Mobile Phase Gradient of 1% Acetic Acid in Water (A) and Methanol (B) Gradient elution is required to effectively elute the highly nonpolar fatty acid from the C18 column in a reasonable time with good peak shape. Flow Rate 1.0 mL/min Typical analytical flow rate for a 4.6 mm ID column. Column Temp. 40 °C Elevated temperature reduces viscosity and improves peak symmetry.[12] Injection Vol. 10 µL Standard injection volume. ELSD Drift Tube 40-50 °C Optimized to evaporate the mobile phase without degrading the analyte.[12] | Nebulizer Gas | Nitrogen, 337 kPa | Typical setting for efficient nebulization.[12] |

-

Quantification: Construct a calibration curve by plotting the log of the ELSD response area against the log of the standard concentration. Quantify 12-KSA in samples by interpolation from this curve.

-

Applications and Use

While its precursor, 12-HSA, is more widely known and used, 12-KSA serves as a valuable chemical intermediate and functional ingredient in several fields.

-

Polymers and Coatings: Esters of 12-Ketostearic acid were investigated as plasticizers for resins in early patents.[3] The keto group provides a site for further chemical reactions, allowing 12-KSA to be used as a monomer or additive to create polymers with specific properties, such as modified polarity and adhesion.[14]

-

Lubricants and Greases: 12-HSA is a critical component in the manufacturing of high-performance lithium, calcium, and barium greases, where it acts as a thickener.[5][14] 12-KSA and its metal salts can also be used to modify the properties of these lubricating compositions.[4]

-

Cosmetics and Personal Care: 12-Ketostearic acid can be found in some cosmetic formulations, such as lotions and creams.[15][16] It likely functions as an emollient or a viscosity-modifying agent, contributing to the texture and feel of the product.

-

Pharmaceutical and Biological Research: The sodium salt of 12-Ketostearic acid has been identified as an anti-inflammatory agent.[17] This opens potential avenues for its use in drug development, either as an active pharmaceutical ingredient (API) or as a starting material for the synthesis of more complex anti-inflammatory drugs. However, it is important to note that dietary administration of 12-oxo stearic acid has been shown to induce encephalomalacia in chicks on a vitamin E-deficient diet, indicating potential biological activity that requires careful study.[8]

Caption: Hypothetical pathway for the anti-inflammatory action of 12-KSA sodium salt.

Conclusion

12-Ketostearic acid is a testament to the enduring value of oleochemistry. Born from the chemical ingenuity of the early 20th century, it transforms a simple agricultural product—castor oil—into a functional molecule with diverse applications. While its precursor, 12-HSA, often takes the spotlight, 12-KSA holds its own as a valuable intermediate and specialty chemical. For researchers and developers, the opportunities lie in refining its synthesis through modern biocatalytic methods and further exploring its biological activities, particularly its anti-inflammatory potential. As industries continue to seek sustainable and bio-based materials, the story of 12-Ketostearic acid is far from over.

References

-

LookChem. Cas 925-44-0,12-oxooctadecanoic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7789, 12-Hydroxystearic acid. [Link]

- Cox, H. L. (1939). U.S. Patent No. 2,180,730. Washington, DC: U.S.

-

Acme-Hardesty. 12-HYDROXYSTEARIC ACID. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 439332, Ketostearic acid. [Link]

-

Ataman Kimya. 12-HYDROXYSTEARIC ACID. [Link]

- Cox, H. L. (1940). U.S. Patent No. 2,215,955. Washington, DC: U.S.

-

Wohlkönig, A., & Steinkellner, G. (2018). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Advanced synthesis & catalysis, 360(15), 2786-2804. [Link]

-

INCIDecoder. 12-Ketostearic Acid (with Product List). [Link]

-

Terech, P., & Weiss, R. G. (2016). The Curious Case of 12-Hydroxystearic Acid–the Dr. Jekyll & Mr. Hyde of Molecular Gelators. Langmuir, 32(37), 9457-9470. [Link]

-

Hou, C. T. (1995). Production of 10-Ketostearic Acid from Oleic Acid by Flavobacterium sp. Strain DS5 (NRRL B-14859). Applied and environmental microbiology, 61(10), 3760-3763. [Link]

-

VR Castor. 12-hydroxy-stearic-acid. [Link]

-

Gotor, V., & Gotor-Fernández, V. (2006). Biocatalytic preparation of natural flavours and fragrances. Chimica oggi, 24(2), 52-55. [Link]

-

PENPET Petrochemical Trading GmbH. 12-Hydroxystearic Acid (12-HSA). [Link]

-

ResearchGate. Proposed sequence for the production of 12-keto stearate from reaction with Raney Ni. [Link]

-

Vertellus. 12-Hydroxystearic acid. [Link]

-

ResearchGate. (PDF) Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. [Link]

-

MDPI. Biocatalytic Cascade of Sebacic Acid Production with In Situ Co-Factor Regeneration Enabled by Engineering of an Alcohol Dehydrogenase. [Link]

-

Semantic Scholar. Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. [Link]

-

Jarrold, B. B., et al. (2020). Bio-derived hydroxystearic acid ameliorates skin age spots and conspicuous pores. International Journal of Cosmetic Science, 42(6), 587-593. [Link]

-

Organic Syntheses. docosanedioic acid. [Link]

-

Kim, H. Y., et al. (2015). Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model. Journal of separation science, 38(21), 3700-3707. [Link]

-

Agilent Technologies. A LC-ESI-Q-TOF Method for Identification and Relative Composition Analysis of Triacylglycerols in Tropical oil. [Link]

-

Glow & Know. 12-Ketostearic Acid. [Link]

-

Wikipedia. Linoleic acid. [Link]

-

Acme-Hardesty. Uses & Benefits of Hydroxystearic Acid in the Cosmetic Industry. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US2180730A - Alkyl 12-ketostearate - Google Patents [patents.google.com]

- 4. US2215955A - Metal salts of 12-ketostearic acid - Google Patents [patents.google.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Production of 10-Ketostearic Acid from Oleic Acid by Flavobacterium sp. Strain DS5 (NRRL B-14859) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Ketostearic acid | C18H34O3 | CID 439332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 12-Hydroxystearic Acid - Top Synthetic Resins for Industrial Use [penpet.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. vrcastor.com [vrcastor.com]

- 15. 12-Ketostearic Acid (with Product List) [incidecoder.com]

- 16. glowandknow.sk [glowandknow.sk]

- 17. scbt.com [scbt.com]

Methodological & Application

Application Note: 12-Ketostearic Acid Sodium Salt in Advanced Drug Delivery Systems

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Overview

In the rapidly evolving landscape of lipid-based drug delivery, 12-Ketostearic Acid Sodium Salt (12-KSA, CAS: 73536-57-9) has emerged as a highly versatile dual-purpose reagent. Structurally, 12-KSA is a saturated fatty acid derivative featuring a ketone functional group at the 12th carbon atom and a terminal sodium carboxylate[1][2].

As a Senior Application Scientist, I leverage 12-KSA in two distinct but complementary workflows within nanoparticle formulation:

-

Lipid Synthon for Prodrug Conjugation: The terminal carboxylic acid of 12-KSA readily reacts with primary amine groups on active pharmaceutical ingredients (APIs) or targeting peptides to form highly stable amide bonds[1][2]. This conjugation increases the lipophilicity of hydrophilic drugs, enabling their seamless encapsulation into the hydrophobic core of Lipid Nanoparticles (LNPs).

-

Biophysical Membrane Probing: When functionalized into its N-oxyl-4',4'-dimethyloxazolidine (doxyl) derivative, 12-KSA acts as an electron paramagnetic resonance (EPR) spin label[3][4]. Because the ketone (and subsequent doxyl group) is located deep in the alkyl chain (C12), it specifically reports on the microviscosity and fluidity of the deep hydrophobic regions of lipid bilayers, allowing formulators to optimize LNP stability and drug release kinetics[5].

Quantitative Data & Physicochemical Profile

Understanding the physicochemical boundaries of your lipid synthon is critical for reproducible LNP formulation. Below is the consolidated data profile for 12-KSA used to establish our baseline parameters.

| Parameter | Specification / Value | Formulation Relevance |

| Chemical Name | 12-Oxooctadecanoic Acid Sodium Salt | Nomenclature for regulatory filings. |

| CAS Number | 73536-57-9 | Verification of reagent sourcing[1][6]. |

| Molecular Weight | 320.44 g/mol | Required for precise stoichiometric calculations during EDC/NHS coupling[6]. |

| Molecular Formula | C₁₈H₃₃NaO₃ | Confirms sodium salt form, which provides superior initial aqueous solubility compared to the free acid[6]. |

| Melting Point | >115°C (dec.) | Indicates thermal stability limits during thin-film hydration[6]. |

| Target Conjugation | Primary Amines (-NH₂) | Forms stable amide bonds; ideal for peptide/API lipid-anchoring[1][2]. |

| EPR Probe Locus | C12 Position | Reports on deep hydrophobic core dynamics, complementing C5-doxyl probes (surface dynamics)[3][5]. |

Experimental Workflows & Causality

Workflow 1: Synthesis of 12-KSA-API Lipid Conjugates

Caption: Workflow for conjugating amine-bearing drugs to 12-KSA and subsequent LNP formulation.

Workflow 2: EPR Membrane Probing Mechanism

Caption: Mechanism of 12-KSA doxyl derivatives in probing LNP deep-core membrane fluidity.

Validated Protocols

Protocol A: EDC/NHS Mediated Conjugation of 12-KSA to Amine-Bearing Therapeutics

Objective: To synthesize a lipophilic prodrug by covalently linking 12-KSA to a primary amine-containing API, enhancing its encapsulation efficiency in LNPs[1][2].

Scientific Causality: We utilize the sodium salt of 12-KSA because it provides superior initial solubility in aqueous/organic co-solvent systems compared to the free acid. EDC activates the carboxyl group, but the resulting O-acylisourea intermediate is prone to hydrolysis. Adding NHS converts this into a semi-stable amine-reactive NHS-ester, drastically improving the conjugation yield.

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mg of 12-KSA Sodium Salt in 1 mL of a 1:1 mixture of DMF and MES buffer (0.1 M, pH 5.5). Note: The slightly acidic pH is critical to optimize EDC activation while preventing rapid hydrolysis.

-

Activation: Add 1.5 molar equivalents of EDC-HCl and 2.0 molar equivalents of NHS to the 12-KSA solution. Stir continuously at room temperature for 15 minutes.

-

Conjugation: Adjust the pH of the solution to 7.5 using 0.1 M NaOH. Immediately add 1.0 molar equivalent of the amine-bearing API. Causality: Raising the pH deprotonates the primary amine on the API, rendering it a potent nucleophile for attacking the NHS-ester.

-

Incubation: Stir the reaction mixture in the dark at room temperature for 4–6 hours.

-

Validation & Purification: Monitor the reaction via TLC (DCM:MeOH 9:1). Once complete, precipitate the lipid-drug conjugate by adding cold diethyl ether. Centrifuge at 10,000 x g for 10 minutes, decant the supernatant, and dry the pellet under a gentle stream of nitrogen. Confirm the amide bond formation via FT-IR (appearance of amide I and II bands at ~1650 and ~1550 cm⁻¹) and LC-MS.

Protocol B: Formulation of 12-KSA-Integrated LNPs via Microfluidics

Objective: To formulate monodisperse LNPs incorporating the 12-KSA-API conjugate.

Scientific Causality: Microfluidic mixing induces rapid nanoprecipitation by altering the solvent polarity faster than the lipids can aggregate randomly, ensuring a low Polydispersity Index (PDI) and highly reproducible self-validating LNP lots.

Step-by-Step Methodology:

-

Organic Phase: Dissolve the 12-KSA-API conjugate, DSPC, Cholesterol, and PEG-Lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be 10 mM.

-

Aqueous Phase: Prepare a 50 mM citrate buffer at pH 4.0.

-

Microfluidic Mixing: Load the organic and aqueous phases into separate syringes. Inject into a microfluidic mixing cartridge at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min.

-

Dialysis & Validation: Dialyze the resulting LNP suspension against 1X PBS (pH 7.4) for 24 hours using a 10 kDa MWCO cassette to remove residual ethanol. Validate the system by measuring hydrodynamic size and PDI via Dynamic Light Scattering (DLS). Acceptable parameters: Size < 100 nm, PDI < 0.15.

Protocol C: EPR Assessment of LNP Membrane Fluidity using Spin-Labeled 12-KSA

Objective: To map the hydrophobic core packing of the formulated LNPs using 12-doxylstearic acid (derived from 12-KSA)[3][4].

Scientific Causality: The orientation of spin labels in lipid membranes aligns the long amphiphilic axis perpendicular to the membrane surface[3][5]. By placing the paramagnetic doxyl group at the C12 position, the EPR signal directly reports on the steric hindrance and microviscosity deep within the bilayer, allowing us to detect phase transitions or cholesterol-induced stiffening that could impact drug release[7].

Step-by-Step Methodology:

-

Label Incorporation: Co-dissolve LNPs and the spin-labeled 12-KSA derivative in chloroform/methanol (2:1 v/v) at a lipid-to-probe molar ratio of 100:1. Dry to a thin film under nitrogen, then hydrate with PBS and sonicate.

-

EPR Acquisition: Transfer 50 µL of the labeled LNP dispersion into a quartz capillary tube. Acquire the EPR spectra at X-band (9.4 GHz) using a modulation amplitude of 1.0 G and microwave power of 2 mW.

-

Data Analysis: Calculate the order parameter (

) and rotational correlation time (

References

-

ResearchGate. "Synthesis and Biological Evaluation of Spin-Labeled Alkylphospholipid Analogs". ResearchGate Publications. Available at: [Link]

-

ResearchGate. "Orientation and Motion of amphiphilic spin labels in membranes". ResearchGate Publications. Available at: [Link]

Sources

purification methods for synthetic 12-Ketostearic Acid Sodium Salt

Application Note: Synthesis and Advanced Purification Protocols for Sodium 12-Ketostearate

Introduction & Mechanistic Context

Sodium 12-ketostearate is a specialized amphiphilic molecule utilized in liposomal formulations, spin-labeling studies[1], and advanced materials science. The presence of a ketone group at the C12 position disrupts the hydrophobic tail's packing parameters, altering its critical micelle concentration (CMC) and Krafft temperature compared to standard sodium stearate. Because of its surfactant nature, isolating this compound in high purity requires bypassing traditional aqueous recrystallization methods, which inevitably lead to the formation of intractable gels and emulsions.

The Causality of Purification Strategies

Purifying fatty acid salts directly from crude reaction mixtures is notoriously difficult. To circumvent micellar gelation, this protocol employs a two-stage, self-validating strategy:

-

Upstream Purification (The Free Acid Stage): The precursor, 12-ketostearic acid, is purified prior to salt formation. As a neutral lipid, the free acid can be efficiently recrystallized from organic solvents like acetone[2]. This step selectively retains over-oxidized short-chain dicarboxylic acids (e.g., azelaic acid) in the mother liquor while the target 18-carbon keto-acid crystallizes.

-